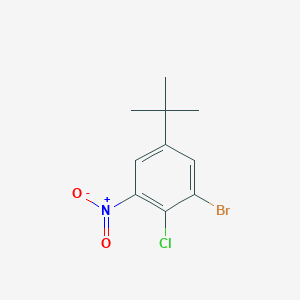

3-溴-4-氯-5-硝基-叔丁基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

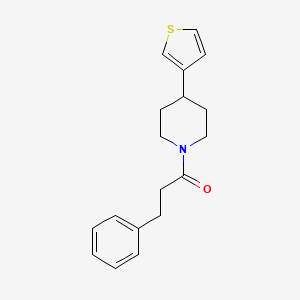

3-Bromo-4-chloro-5-nitro-tert-butylbenzene is a chemical compound with the molecular formula C10H11BrClNO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Synthesis Analysis

The synthesis of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, which is the carbon atom adjacent to the benzene ring, is often involved in these reactions . For instance, N-bromosuccinimide (NBS) could be used in the free radical bromination step .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene is characterized by the presence of a benzene ring substituted with bromo, chloro, nitro, and tert-butyl groups . The exact arrangement of these substituents on the benzene ring would determine the specific properties of the compound .Chemical Reactions Analysis

Reactions involving 3-Bromo-4-chloro-5-nitro-tert-butylbenzene could include electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Other reactions could involve the benzylic position, such as free radical bromination and nucleophilic substitution .科学研究应用

合成和衍生物形成

3-溴-4-氯-5-硝基-叔丁基苯及其衍生物在合成化学中起着至关重要的作用。例如,相关化合物1,3-二叔丁基苯可以从1-溴-3,5-二叔丁基苯合成,而后者可以从1,3,5-三叔丁基苯获得。这个过程对于芳基膦的制备是重要的(Komen & Bickelhaupt, 1996)。

反应和机制

该化合物还参与了各种化学反应和机制。例如,达尔森反应涉及二氯甲基叔丁基酮与不同苯甲醛的反应,产生特定的酮羧酰胺类化合物(Mamedov et al., 1992)。此外,芳基溴化物如1-溴-4-叔丁基苯与n-BuLi或t-BuLi的锂-溴交换反应突显了该化合物在有机合成中的作用以及这些反应中溶剂选择的重要性(Bailey et al., 2006)。

卤代过程

卤代过程是另一个利用3-溴-4-氯-5-硝基-叔丁基苯衍生物的领域。例如,使用N-卤代琥珀酰亚胺和酸性催化剂对多烷基苯进行环卤代反应已经得到探索,展示了该化合物在生成混合卤代化合物中的实用性(Bovonsombat & Mcnelis, 1993)。

电致磷光中间体

从相关化合物合成电致磷光中间体如5-溴-1,3-双2-(4′-叔丁基苯基)-1,3,4-(噁二唑-5-基)苯表明了其在材料科学和电子学中的潜力(Kong-qiang, 2005)。

亲电和阳极氯化

使用1,4-二甲氧基-2-叔丁基苯等衍生物进行亲电和阳极氯化的探索揭示了多样的机理途径和结果,表明该化合物在有机反应中的多功能性(Appelbaum et al., 2001)。

作用机制

The mechanism of action of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene in chemical reactions often involves the formation of a cationic intermediate. For instance, in electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated by loss of a proton from the carbon that was initially attacked .

未来方向

The future directions for research involving 3-Bromo-4-chloro-5-nitro-tert-butylbenzene could include further exploration of its reactivity and potential applications. For instance, understanding the conditions under which it undergoes various types of reactions could provide valuable insights for its use in synthesis .

属性

IUPAC Name |

1-bromo-5-tert-butyl-2-chloro-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRCWCUQNMOMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-5-nitro-tert-butylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)

![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)

![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)